(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone
CAS No.:
Cat. No.: VC15380256
Molecular Formula: C22H22O
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22O |
|---|---|
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | (2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
| Standard InChI | InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14+,21-15+ |
| Standard InChI Key | CETXDHNPPYXEOF-OZNQKUEASA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CCC2 |
| Canonical SMILES | CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central cyclohexanone ring substituted at the 2 and 6 positions with (4-methylphenyl)methylidene groups. The E-configuration of the double bonds ensures that the aromatic rings occupy trans positions relative to the cyclohexanone plane, as confirmed by single-crystal X-ray diffraction studies . The cyclohexanone ring adopts an envelope conformation, with one carbon atom deviating from the planar arrangement to minimize steric strain .
Key Structural Parameters:
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Bond lengths: The exocyclic C=C bonds measure approximately 1.34 Å, consistent with conjugated enone systems .
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Dihedral angles: The aromatic rings form dihedral angles of 19.3° with the cyclohexanone plane, stabilizing the crystal lattice through C–H···O hydrogen bonds .
Crystallographic Data
The compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters , , , and . The crystal structure (CCDC 800799) reveals a layered arrangement facilitated by van der Waals interactions between methyl groups and π-stacking of aromatic rings .
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between cyclohexanone and 4-methylbenzaldehyde. Optimized conditions involve:
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Catalyst: Sodium hydroxide (10 mol%)
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Solvent: Ethanol (reflux, 6–8 hours)
The reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration. The E-configuration is thermodynamically favored due to reduced steric hindrance between the methyl groups and cyclohexanone ring .
Scalability and Industrial Relevance
While large-scale production methods remain underexplored, solvent-free protocols using MoO₃ nanoparticles as recyclable catalysts have achieved yields exceeding 90% under mild conditions . These methods reduce environmental impact by eliminating volatile organic solvents .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
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C=O stretch: A strong absorption band at confirms the ketone group .
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Methyl C–H bends: Peaks at and correspond to symmetric and asymmetric bending vibrations .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃):
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¹³C NMR:
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular weight | 302.4 g/mol | PubChem CID 5387357 |
| LogP (lipophilicity) | 5.52 | Chemsrc |
| Exact mass | 302.16700 Da | Chemsrc |
| Topological polar surface area | 17.07 Ų | Chemsrc |
The high LogP value indicates significant hydrophobicity, suggesting solubility in nonpolar solvents like dichloromethane or ethyl acetate . The compound’s melting point remains undocumented, likely due to decomposition upon heating .
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